molecular formula C12H9NO4 B11878055 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- CAS No. 34841-19-5

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl-

Cat. No.: B11878055
CAS No.: 34841-19-5
M. Wt: 231.20 g/mol
InChI Key: OIGOIFAZOIJSAX-UHFFFAOYSA-N
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Description

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and dioxolane compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound could exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound .

    Isoquinoline: Another structural isomer with different biological activities.

    Dioxolane: A component of the compound’s structure, known for its stability and reactivity.

Uniqueness

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- is unique due to its specific arrangement of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

34841-19-5

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

7-acetyl-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C12H9NO4/c1-6(14)8-4-13-9-3-11-10(16-5-17-11)2-7(9)12(8)15/h2-4H,5H2,1H3,(H,13,15)

InChI Key

OIGOIFAZOIJSAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3

Origin of Product

United States

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